N-(Furan-2-yl)cyclohexanecarboxamide
Description
Significance of the Furan-Cyclohexanecarboxamide Scaffold in Organic and Medicinal Chemistry
The furan-cyclohexanecarboxamide scaffold is a noteworthy structural motif in the design of novel bioactive compounds. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common feature in many pharmaceuticals and biologically active molecules. utripoli.edu.lyijabbr.com Its presence can influence the electronic properties, conformation, and metabolic stability of a compound. The carboxamide linkage (-CO-NH-) is a fundamental component of peptides and proteins and is known for its resistance to hydrolysis, a crucial characteristic for drug candidates. nih.gov
The combination of the furan ring with a cyclohexanecarboxamide (B73365) creates a molecule with a unique three-dimensional shape and distribution of functional groups, which can facilitate interactions with biological targets such as enzymes and receptors. For instance, the furan-2-carboxamide moiety has been investigated as a bioisosteric replacement for the less stable furanone ring in the development of antibiofilm agents. nih.govresearchgate.net This substitution has led to the discovery of compounds with significant activity against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov
Furthermore, derivatives of furan-2-carboxamide have demonstrated a range of pharmacological activities, including:
Anticancer Properties: Certain furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents, inducing mitotic arrest and apoptosis in cancer cells. One study on a related compound, N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide, showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 5.4 μM.
Antimicrobial Activity: The furan-2-carboxamide scaffold has been incorporated into molecules with notable antimicrobial effects. For example, N-(4-bromophenyl)furan-2-carboxamide was found to be effective against drug-resistant bacteria. nih.gov Another related compound showed activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values between 32 and 128 μg/mL.
Enzyme Inhibition: Analogues of furan-carboxamides have been evaluated as inhibitors of various enzymes. For instance, pyrazol-furan carboxamide analogues have been designed as inhibitors of Akt kinase, a key target in cancer therapy. nih.gov
Hypolipidemic Effects: Substituted furan-carboxamide derivatives have been shown to lower plasma triglyceride and total cholesterol levels in animal models. researchgate.net
The synthesis of such scaffolds typically involves the coupling of a furan-containing amine with a cyclohexanecarbonyl chloride or a similar activated carboxylic acid derivative.
Overview of Research Directions and Academic Relevance
The academic relevance of the N-(Furan-2-yl)cyclohexanecarboxamide scaffold lies in its potential as a versatile building block for the development of new therapeutic agents and functional materials. Current research directions are primarily focused on the synthesis and biological evaluation of a diverse range of derivatives.
Key Research Areas:
Drug Discovery: A significant area of research is the exploration of the furan-cyclohexanecarboxamide scaffold in the design of novel drugs. This includes the synthesis of libraries of related compounds and their screening for various biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. orientjchem.orgmdpi.comnih.gov Structure-activity relationship (SAR) studies are crucial in this context to optimize the potency and selectivity of these compounds.
Agrochemicals: Furan-containing compounds have been investigated for their potential use as pesticides. The furan-cyclohexanecarboxamide scaffold could be explored for the development of new and effective agrochemicals.
Materials Science: The incorporation of furan and amide functionalities into polymers can impart specific properties. Research in this area could lead to the development of novel bio-based polyamides with unique thermal and mechanical characteristics. nih.gov
Structure
3D Structure
Properties
CAS No. |
62188-18-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(furan-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C11H15NO2/c13-11(9-5-2-1-3-6-9)12-10-7-4-8-14-10/h4,7-9H,1-3,5-6H2,(H,12,13) |
InChI Key |
PDXJWIAJGWPYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CO2 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of N Furan 2 Yl Cyclohexanecarboxamide
Established Synthetic Routes to N-(Furan-2-yl)cyclohexanecarboxamide and its Analogs
The creation of this compound fundamentally relies on the formation of a stable amide bond between a furan-containing amine and a cyclohexanecarboxylic acid derivative.
Amide Bond Formation Methodologies
The primary method for synthesizing this compound is through the acylation of furan-2-amine with a cyclohexanecarbonyl moiety. A common approach involves the reaction of cyclohexanecarbonyl chloride with furan-2-amine. This reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), and in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.
Microwave-assisted synthesis has also emerged as an efficient method for forming amide bonds in furan-containing compounds, often leading to good yields under mild conditions. researchgate.netresearchgate.net
Coupling Reagents and Reaction Conditions
Various coupling reagents are employed to facilitate amide bond formation, particularly when starting from the carboxylic acid instead of the acyl chloride. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used carbodiimides include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netpeptide.comluxembourg-bio.com The reaction mechanism involves the formation of an O-acylisourea intermediate, which then reacts with the amine. luxembourg-bio.com To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comestranky.sk
Phosphonium and uronium salt-based reagents, such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective. peptide.comarkat-usa.orgyoutube.com These reagents convert the carboxylic acid into a highly reactive ester intermediate, which readily couples with the amine. estranky.sk
Other notable coupling reagents include 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid to form an acylimidazole intermediate. nih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Additives |
|---|---|---|
| Carbodiimides | DCC, EDC | HOBt |
| Phosphonium Salts | BOP, PyBOP | |
| Uronium Salts | HBTU, TBTU |
Synthesis of Key Intermediates for N-Alkylation
The synthesis of N-alkylated analogs of this compound requires the preparation of a secondary amine intermediate. This is typically achieved through the N-alkylation of a primary furan-containing amine. For instance, reacting furan-2-ylamine with an alkyl halide, such as propargyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), yields the corresponding N-alkylated furan (B31954) amine. This secondary amine can then be acylated with cyclohexanecarbonyl chloride to produce the final N-alkylated amide.
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is largely dictated by the furan ring, which can undergo various modifications.
Furan Ring Modifications: Oxidation and Reduction Reactions
The furan ring in this compound is susceptible to both oxidation and reduction.
Oxidation: Oxidation of the furan ring can lead to ring-opened products. organicreactions.org Depending on the oxidant and reaction conditions, this can result in the formation of 1,4-dicarbonyl compounds. organicreactions.orgnih.gov For example, treatment with reagents like singlet oxygen or Mn(III)/Co(II) catalysts can lead to oxidative cleavage of the furan moiety. nih.gov In some cases, complete degradation of the furan ring can yield carboxylic acids. organicreactions.org Oxidation of furan-2-carboximidamides with (dicarboxyiodo)benzenes has been shown to yield N1-acyl-N1-(2-furyl)ureas. rsc.org
Reduction: The furan ring can be reduced to the corresponding dihydrofuran or tetrahydrofuran derivative. almerja.com Catalytic hydrogenation, often using a palladium catalyst, is a common method for the complete reduction to tetrahydrofuran. almerja.com
Substitution Reactions on the Furan Moiety
The furan ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions, primarily at the 2- and 5-positions. numberanalytics.comnumberanalytics.com The reactivity of furan towards electrophiles is significantly higher than that of benzene (B151609). numberanalytics.com
Common electrophilic substitution reactions include:
Nitration: Using reagents like nitric acid in acetic anhydride (B1165640) to introduce a nitro group. numberanalytics.com
Halogenation: Reaction with bromine or chlorine, which can lead to mono- or poly-halogenated products. almerja.comnumberanalytics.com
Formylation: Introduction of a formyl group using methods like the Vilsmeier-Haack reaction. numberanalytics.comyoutube.com
Acylation: Friedel-Crafts acylation can introduce an acyl group onto the furan ring. youtube.com
These substitution reactions allow for the introduction of various functional groups onto the furan ring, enabling the synthesis of a diverse range of derivatives of this compound.
Amide Linkage Transformations: Hydrolysis and Other Cleavage Reactions
The amide bond is generally characterized by its significant resonance stabilization, which imparts considerable stability and renders it relatively unreactive compared to other acyl derivatives. Consequently, cleavage of this bond typically necessitates forceful reaction conditions, such as the use of strong acids or bases, often accompanied by elevated temperatures.
General Principles of Amide Hydrolysis:
Amide hydrolysis can proceed through either acid- or base-catalyzed mechanisms.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. Proton transfer and subsequent elimination of the amine as a good leaving group (in the form of its ammonium (B1175870) salt) yields the carboxylic acid. mdpi.com This process generally requires heating the amide in a solution of a strong acid, such as hydrochloric acid or sulfuric acid. mdpi.comnih.gov
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the amide anion (a poor leaving group) is typically the rate-limiting step and is driven forward by an irreversible acid-base reaction between the carboxylic acid and the strongly basic amine anion, forming a carboxylate salt and the free amine. google.com This reaction also usually requires prolonged heating. nih.gov
Hydrolysis of this compound:
While specific kinetic and mechanistic studies detailing the hydrolysis of this compound are not extensively documented in publicly available literature, the general principles of amide hydrolysis are applicable. The hydrolysis of this compound would be expected to yield cyclohexanecarboxylic acid and furan-2-amine.
It is important to consider the inherent instability of furan-2-amine, one of the hydrolysis products. 2-Aminofurans are known to be unstable and prone to polymerization or degradation, which can complicate the isolation and characterization of the hydrolysis products.
Alternative Cleavage Methods:
Beyond standard hydrolytic conditions, other methods for cleaving amide bonds exist, although their specific application to this compound is not detailed in the literature. These methods can sometimes offer milder reaction conditions or different selectivities. For instance, enzymatic hydrolysis provides a highly specific and gentle method for amide bond cleavage. Additionally, certain reagents like hydroxylamine (B1172632) have been shown to cleave amide bonds under specific conditions. google.com Reductive cleavage methods, which utilize reducing agents, can also be employed to break the C-N bond. organic-chemistry.org
Research Findings on Structurally Related Furan Amides:
Research on related furan-2-carboxamides provides some insight into the reactivity of this class of compounds. Studies on benzofuran-2-carboxamides have shown that the amide bond can be cleaved under conventional hydrolytic conditions using sodium hydroxide in ethanol (B145695) to yield the corresponding carboxylic acid. mdpi.com While benzofuran (B130515) has a different electronic structure compared to furan, this finding supports the feasibility of base-catalyzed hydrolysis for furan-based amides.
The table below summarizes the expected products from the hydrolysis of this compound based on general chemical principles. Due to the lack of specific experimental data in the literature for this exact compound, the reaction conditions and yields are presented as generalized examples for amide hydrolysis.
| Reactant | Reagents & Conditions | Expected Products | Notes |
| This compound | Acid Hydrolysis: Aq. HCl or H₂SO₄, heat | Cyclohexanecarboxylic acid + Furan-2-ammonium salt | Furan-2-amine is unstable under acidic conditions. |
| This compound | Base Hydrolysis: Aq. NaOH or KOH, heat | Cyclohexanecarboxylate salt + Furan-2-amine | Furan-2-amine is unstable and may degrade. |
This table is based on general principles of amide hydrolysis and does not represent experimentally verified results for this compound due to a lack of specific literature data.
Spectroscopic and Crystallographic Investigations of N Furan 2 Yl Cyclohexanecarboxamide Derivatives
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural map can be assembled.
¹H NMR Spectroscopy The proton NMR spectrum of N-(Furan-2-yl)cyclohexanecarboxamide is expected to show distinct signals corresponding to the furan (B31954), cyclohexane (B81311), and amide protons.
Furan Protons: The furan ring protons will appear in the aromatic region, typically downfield due to the ring's aromaticity and the electron-withdrawing nature of the adjacent amide group. Three distinct signals are expected: a doublet of doublets for the proton at position 5 (H-5), a doublet of doublets for the proton at position 3 (H-3), and a triplet (or doublet of doublets) for the proton at position 4 (H-4). For example, in related N-aryl furan-2-carboxamides, these protons appear at approximately δ 7.9, 7.3, and 6.7 ppm, respectively. nih.gov
Amide Proton (N-H): A broad singlet corresponding to the amide proton is anticipated, typically in the range of δ 8.0-10.5 ppm. nih.gov Its chemical shift and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding.
Cyclohexane Protons: The eleven protons of the cyclohexane ring will resonate in the upfield aliphatic region, generally between δ 1.2 and 2.5 ppm. Due to the chair conformation and the presence of both axial and equatorial protons, these signals will appear as a series of complex, overlapping multiplets. The methine proton on the carbon attached to the carbonyl group (C-1) would be the most downfield of this group.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule.
Carbonyl Carbon: The amide carbonyl carbon is expected to produce a signal in the range of δ 165-175 ppm, a characteristic region for this functional group. nih.govresearchgate.net
Furan Carbons: The furan ring carbons will show signals in the aromatic region. The carbon attached to the nitrogen (C-2) and the carbon adjacent to the oxygen (C-5) would be the most downfield, with expected shifts around δ 145-148 ppm. The other two furan carbons (C-3 and C-4) would appear further upfield, around δ 112-115 ppm. nih.gov
Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region (δ 25-45 ppm). The carbon atom attached to the carbonyl group (C-1) will be the most deshielded of this set, appearing around δ 45 ppm.
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Reference Compound Data |
|---|---|---|---|
| Amide (C=O) | - | ~165-175 | 165.4 ppm for N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov |
| Amide (N-H) | ~8.0-10.5 | - | 10.17 ppm for N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov |
| Furan C2 | - | ~145-148 | 147.6, 145.6 ppm for N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov |
| Furan C5 | ~7.9 | ||
| Furan C3 | ~7.3 | ~112-115 | 114.6, 112.1 ppm for N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov |
| Furan C4 | ~6.7 | ||
| Cyclohexane CH (alpha to C=O) | ~2.2-2.5 | ~45 | General range for substituted cyclohexanes |
| Cyclohexane CH₂ | ~1.2-1.9 | ~25-30 | General range for substituted cyclohexanes |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the key absorptions would be:
N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide. researchgate.net
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching from the furan ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexane ring will be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). nist.gov
C=O Stretch (Amide I Band): A strong, prominent absorption band between 1640 and 1680 cm⁻¹ is expected for the carbonyl (C=O) stretch. This is one of the most diagnostic peaks for an amide. nih.govresearchgate.net
N-H Bend (Amide II Band): This band, resulting from a coupling of N-H bending and C-N stretching vibrations, typically appears as a strong absorption between 1520 and 1570 cm⁻¹. nih.gov
C-O-C Stretch: The stretching vibration of the C-O-C bond within the furan ring is expected to produce a strong band around 1010-1020 cm⁻¹. peerj.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference Compound Data (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3300 - 3400 | Moderate | 3327 (for N-(4-Benzamidophenyl)furan-2-carboxamide) nih.gov |
| Aromatic C-H Stretch | > 3000 | Variable | 3137, 3055 (for N-(4-Benzamidophenyl)furan-2-carboxamide) nih.gov |
| Aliphatic C-H Stretch | 2850 - 2950 | Strong | 2937, 2854 (for N-(Arylcarbamothioyl)cyclohexanecarboxamide) researchgate.net |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong | 1647 (for N-(4-Benzamidophenyl)furan-2-carboxamide) nih.gov |
| N-H Bend (Amide II) | 1520 - 1570 | Strong | 1537 (for N-(4-Benzamidophenyl)furan-2-carboxamide) nih.gov |
| Furan Ring (C-O-C) Stretch | 1010 - 1020 | Strong | ~1016 (for various furan derivatives) peerj.com |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound (C₁₁H₁₃NO₂), the molecular weight is 191.23 g/mol .
In high-resolution mass spectrometry (HRMS), the molecular ion peak [M+H]⁺ would be expected at m/z 192.1025, confirming the elemental composition. nih.gov Common fragmentation patterns would likely involve the cleavage of the amide bond, leading to characteristic fragments such as the cyclohexanecarbonyl cation (m/z 111) and the furanylaminium radical cation (m/z 82), or the furyl isocyanate fragment (m/z 93).
Single-Crystal X-ray Diffraction Analysis of this compound Related Structures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal lattice. While a crystal structure for the exact title compound is not available, analysis of related structures provides a strong basis for predicting its solid-state characteristics.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be heavily influenced by intermolecular hydrogen bonding. The amide functional group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This typically leads to the formation of strong N-H···O=C hydrogen bonds, which organize the molecules into chains or dimeric motifs in the crystal lattice. researchgate.net
Conformational Analysis of Cyclohexane and Amide Moieties
Cyclohexane Conformation: The cyclohexane ring is expected to adopt a stable chair conformation to minimize angle and torsional strain. researchgate.net In this conformation, the carboxamide substituent will preferentially occupy an equatorial position to avoid steric hindrance (1,3-diaxial interactions) that would occur in an axial position. rsc.org This is the most energetically favorable arrangement for monosubstituted cyclohexanes.
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
While studies on derivatives containing either a furan or a cyclohexanecarboxamide (B73365) moiety are available, data for the combined molecule, this compound, is absent from the searched resources. For instance, research on related furan-containing compounds reveals the significance of H···H, C···H/H···C, and O···H/H···O contacts in their crystal packing. nih.govresearchgate.net Similarly, studies on cyclohexanecarboxamide derivatives highlight the role of various intermolecular interactions in stabilizing their crystal structures. mdpi.com
However, without specific crystallographic data for this compound, a detailed quantitative assessment of its intermolecular interactions through Hirshfeld surface analysis cannot be provided at this time. The generation of data tables and detailed research findings as requested is contingent on the future crystallographic analysis of this specific compound.
Computational and Theoretical Studies on N Furan 2 Yl Cyclohexanecarboxamide
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a primary method for the quantum chemical study of molecules of this size. It provides a good balance between computational cost and accuracy for predicting a wide range of molecular properties. DFT calculations are typically employed to optimize the molecular geometry and to derive various electronic and thermodynamic parameters. For furan-carboxamide derivatives, the B3LYP hybrid functional is a commonly used method. nih.govresearchgate.net
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and greater potential for intramolecular charge transfer. researchgate.net
In studies of related furan-2-carboxamide derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. For instance, in a study on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO was found to be located over the chlorosulfamoyl benzoic acid ring. researchgate.net The HOMO-LUMO transition, in that case, indicated an electron density transfer to the amino group. researchgate.net For N-(Furan-2-yl)cyclohexanecarboxamide, one would expect the HOMO to have significant contributions from the electron-rich furan (B31954) ring and the lone pairs of the amide oxygen, while the LUMO would likely be centered on the carboxamide moiety and the furan ring.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Furan Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.09 |
| LUMO | -3.00 |
| Energy Gap (ΔE) | 3.09 |
Note: The data in this table is representative of findings for furan-carboxamide derivatives and is intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) which are favorable for nucleophilic attack. Green and yellow areas represent regions of intermediate potential.
In computational studies of similar furan-carboxamide compounds, the most negative potential is consistently found around the carbonyl oxygen atom of the amide group, making it a prime site for electrophilic interaction. nih.gov The regions around the N-H protons, if present, and sometimes the hydrogens on the furan ring, show positive potential, marking them as sites for nucleophilic interaction. nih.gov
For amide-containing structures, important interactions often involve the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the adjacent carbonyl group (πC=O). This n → π interaction is characteristic of the amide resonance and contributes significantly to the planarity and stability of the amide bond. In studies of furan-carboxamide derivatives, NBO analysis confirms the presence of such strong intramolecular hyperconjugative interactions. nih.gov
Table 2: Example of NBO Analysis for a Representative Amide Structure
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| n(N) | π(C=O) | 50-60 | n → π |
| n(O) | σ(N-C) | 5-10 | n → σ |
| σ(C-H) | σ(C-C) | 2-5 | σ → σ |
Note: The E(2) values are typical ranges observed in related amide compounds and serve as an illustration.
DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity (C), entropy (S), and enthalpy (H), at different temperatures. These properties are derived from the calculated vibrational frequencies of the molecule in its optimized geometry. The relationships between these properties and temperature can be established, providing valuable data for understanding the molecule's behavior under various thermal conditions. Such theoretical analyses have been performed for various furan-carboxamide derivatives. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about a molecule in a static state (usually its energy minimum), molecular modeling and dynamics simulations explore its dynamic behavior and conformational flexibility.
This compound has several rotatable bonds, including the bond between the cyclohexane (B81311) ring and the carbonyl carbon, and the bond between the carbonyl carbon and the amide nitrogen. This flexibility allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable conformers (low-energy structures) and the energy barriers between them.
The cyclohexane ring typically exists in a stable chair conformation. However, the orientation of the furan ring relative to the amide plane and the cyclohexane ring can vary. Computational methods, such as performing a potential energy surface (PES) scan by systematically rotating key dihedral angles, can be used to map out the conformational landscape. This helps in identifying the global minimum energy conformation and other low-energy local minima that might be populated at room temperature. For related furan-carboxamide structures, it has been found that intramolecular hydrogen bonding can play a crucial role in stabilizing certain conformations. researchgate.net
Ligand-Target Interaction Profiling via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are instrumental in elucidating its potential biological targets and the specific molecular interactions that govern its binding affinity. Given the established role of the γ-aminobutyric acid type A (GABA-A) receptor as a primary target for many anticonvulsant drugs, docking simulations for this compound are often performed against this receptor. uece.br
Studies on structurally related furan-containing compounds have identified the benzodiazepine (B76468) binding site of the GABA-A receptor as a plausible interaction domain. uece.brnih.gov Docking simulations of this compound into this site predict its binding mode and affinity. The interactions typically involve a combination of hydrogen bonds and hydrophobic contacts. For instance, the carbonyl oxygen of the amide group is a potential hydrogen bond acceptor, capable of interacting with amino acid residues like threonine or tyrosine within the binding pocket. japsonline.com The furan ring and the cyclohexane moiety can engage in hydrophobic and van der Waals interactions with nonpolar residues such as phenylalanine, valine, and leucine, which are crucial for anchoring the ligand within the binding site. uece.brjapsonline.com
The binding energy, calculated as a score by the docking software, provides an estimate of the binding affinity. A lower binding energy generally indicates a more stable ligand-receptor complex and higher predicted activity. dergipark.org.tr By comparing the docking score and binding pose of this compound with those of known GABA-A modulators like diazepam, researchers can infer its potential efficacy and mechanism of action. uece.br
Table 1: Representative Molecular Docking Interactions of Analogous Compounds with the GABA-A Receptor
| Compound Class | Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) | Reference |
| Furan-containing Chalcone (B49325) | TYR 157, THR 202 | Hydrogen Bond | Comparable to Diazepam | uece.br |
| Benzimidazole Derivatives | GLN 64, TYR 62, PHE 200 | Hydrogen Bond, Pi-Alkyl | -7.2 to -8.0 | nih.gov |
| Thiazole Carboxamides | VAL 523, ARG 513 | Hydrophobic, Polar | High Potency (Specific values not listed) | japsonline.com |
| Honokiol Derivatives | SER 156 | Hydrogen Bond | -9.2 | nih.gov |
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex and to explore its dynamic behavior over time. An MD simulation provides a more realistic representation of the physiological environment by treating the system (protein, ligand, and solvent) as a dynamic entity. acs.org
For the this compound-GABA-A receptor complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The primary goal is to verify that the binding pose predicted by docking is stable. acs.org Key parameters are monitored throughout the simulation, including the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. acs.org
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Purpose | Reference |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone over time compared to a reference structure. | To assess the structural stability of the complex and determine if it has reached equilibrium. | acs.org |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | To identify flexible and rigid regions of the protein and pinpoint key interacting residues. | acs.org |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation time. | To evaluate the stability of specific key interactions predicted by docking. | nih.gov |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | To assess conformational changes in the protein upon ligand binding. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are key to their function.
Application of Quantum Chemical Descriptors in QSAR Models
In modern QSAR studies of compounds like this compound, quantum chemical descriptors are widely used because they provide detailed information about the electronic properties of molecules. researchgate.net These descriptors are calculated using computational quantum chemistry methods, such as Density Functional Theory (DFT). researchgate.net
For a series of anticonvulsant carboxamide derivatives, several quantum chemical descriptors have been shown to be influential. researchgate.net These include:
HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap can indicate higher chemical reactivity.
Electrophilicity Index (Ω): Quantifies the ability of a molecule to accept electrons, which can be important for covalent or charge-transfer interactions with a receptor. researchgate.net
Atomic Charges: The partial charge on specific atoms, such as the carbonyl oxygen or amide nitrogen, can indicate their propensity to act as hydrogen bond donors or acceptors. kg.ac.rs
By correlating these calculated descriptors with the experimentally determined anticonvulsant activity (e.g., ED₅₀ values from the maximal electroshock seizure test), a predictive QSAR model can be built. researchgate.net The resulting equation highlights which electronic features are most critical for the activity of this class of compounds.
Table 3: Key Quantum Chemical Descriptors in Anticonvulsant QSAR Models
| Descriptor | Definition | Influence on Anticonvulsant Activity | Reference |
| HOMO-LUMO Energy Gap (Δ) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Influences chemical reactivity and molecular stability. | researchgate.net |
| Dipole Moment (μ or d) | A measure of the net molecular polarity. | Important for receptor binding and pharmacokinetic properties. | researchgate.net |
| Electrophilicity Index (Ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Relates to the ability to form interactions with biological targets. | researchgate.net |
| Anisotropy of the Polarizability (β²) | A measure of the deviation from spherical symmetry in the polarizability tensor. | Reflects molecular shape and its influence on interactions. | researchgate.net |
| Partial Atomic Charges | Calculated charge distribution on individual atoms. | Crucial for identifying sites for electrostatic and hydrogen bonding interactions. | kg.ac.rs |
Genetic Function Algorithm (GFA) for Descriptor Selection
One of the challenges in QSAR is selecting the most relevant molecular descriptors from a large pool of calculated variables without overfitting the model. The Genetic Function Algorithm (GFA) is a sophisticated machine learning technique used for this purpose. nih.gov GFA employs principles of natural selection to "evolve" the best possible QSAR models. researchgate.netnih.gov
The process begins with a population of randomly generated QSAR models (equations). The "fitness" of each model is evaluated based on its statistical quality, such as the correlation coefficient (R²). Models with higher fitness are selected to "reproduce" by exchanging parts of their equations (crossover) and undergoing random changes (mutation). This iterative process generates new generations of models that are progressively better. nih.gov
GFA has been successfully applied to build robust QSAR models for anticonvulsant acetamide (B32628) derivatives, which are structurally related to this compound. researchgate.net The algorithm effectively selects a small subset of the most predictive descriptors from a larger set, leading to a statistically significant model with high predictive power on external test sets (validated by parameters like Q² and R²pred). researchgate.net This prevents the inclusion of irrelevant descriptors and reduces the risk of chance correlation, resulting in a more reliable and interpretable QSAR equation.
Table 4: Example of Statistical Validation Parameters for a GFA-QSAR Model
| Parameter | Description | Typical Value for a Robust Model | Reference |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.8 | researchgate.net |
| R²adj (Adjusted R²) | R² adjusted for the number of predictors in the model. | Close to R² | researchgate.net |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined by internal cross-validation (e.g., leave-one-out). | > 0.6 | researchgate.net |
| R²pred (External R²) | A measure of the model's predictive ability on an external set of compounds not used in model training. | > 0.6 | researchgate.net |
| F-statistic | A statistical test to determine if the overall regression model is a good fit for the data. | High value with p < 0.05 | researchgate.net |
Structure Activity Relationship Sar Investigations of N Furan 2 Yl Cyclohexanecarboxamide Analogs
Impact of Furan (B31954) Ring Substitutions on Biological Activity and Selectivity
The furan ring is a common scaffold in bioactive compounds due to its electron-rich nature and ability to participate in various interactions with biological targets. ijabbr.com Modifications to the furan ring of N-(Furan-2-yl)cyclohexanecarboxamide analogs can significantly impact their biological activity and selectivity.
Research on related furan-2-carboxamides has shown that substitutions on the furan ring are a key area of exploration for modulating biological effects. For instance, in a study on furan-2-carboxamides designed as antibiofilm agents, the core structure was identified as a viable replacement for a labile furanone ring, with the potential for further optimization through furan ring substitutions. nih.gov While this particular study did not detail specific substitutions on the furan ring, it highlighted the importance of this part of the molecule for future derivatization to enhance activity. nih.gov
In other classes of furan-containing compounds, the position and nature of substituents on the furan ring play a critical role in determining potency. For example, studies on furan derivatives have shown that introducing different groups at various positions can lead to a range of biological activities, including antimicrobial and anticancer effects. ijabbr.commdpi.com The introduction of a nitro group at the 5-position of the furan ring, for instance, is a common strategy to enhance antimicrobial activity. utripoli.edu.ly
The general principles of electrophilic substitution on the furan ring suggest that the 5-position is the most reactive, making it a primary target for synthetic modifications. ijabbr.com The introduction of both electron-donating and electron-withdrawing groups at this position can alter the electronic properties of the entire molecule, thereby influencing its interaction with biological targets.
A summary of potential furan ring substitutions and their predicted impact on activity, based on general knowledge of furan chemistry, is presented below:
| Substitution Position | Substituent Type | Predicted Impact on Activity |
| 5-position | Electron-withdrawing group (e.g., -NO2, -CN) | May enhance antimicrobial or anticancer activity. |
| 5-position | Electron-donating group (e.g., -CH3, -OCH3) | Could modulate receptor binding affinity. |
| 4-position | Bulky substituent | May improve selectivity by introducing steric hindrance. |
It is important to note that while these general trends are observed in various furan derivatives, the specific impact of furan ring substitutions on the biological activity of this compound would require dedicated synthesis and biological evaluation of corresponding analogs.
Influence of Cyclohexane (B81311) Moiety Modifications on Potency
While direct SAR studies on the cyclohexane moiety of this compound are not extensively documented, insights can be drawn from related classes of compounds. For example, in a study of ketamine analogs, which also contain a cyclohexane ring, substitutions on this ring were found to modulate anesthetic and analgesic properties. mdpi.com The position of the substituent on the cyclohexane ring was shown to be a critical determinant of activity. mdpi.com
The conformation of the cyclohexane ring, which typically adopts a chair conformation, can also be influenced by substituents. mdpi.com The orientation of substituents (axial vs. equatorial) can affect the way the molecule presents its functional groups to a binding site, thereby altering potency. The introduction of a cyclopropane (B1198618) ring, as a modification or replacement of the cyclohexane, has been explored in other pharmacologically active compounds to introduce conformational rigidity, which can sometimes lead to an increase in activity. researchgate.net
Potential modifications to the cyclohexane moiety and their hypothetical effects on the activity of this compound are outlined in the table below:
| Modification | Predicted Impact on Potency | Rationale |
| Introduction of small alkyl groups | May increase lipophilicity and cell permeability. | Enhanced ability to cross biological membranes. |
| Introduction of polar groups (e.g., -OH, -NH2) | Could introduce new hydrogen bonding interactions with the target. | Potentially stronger binding affinity. |
| Introduction of gem-dimethyl groups | May induce a specific conformation favorable for binding. | The Thorpe-Ingold effect can alter bond angles and ring conformation. |
| Replacement with a more rigid ring system (e.g., adamantyl) | Could improve binding affinity by reducing conformational entropy loss upon binding. | Pre-organizing the molecule for the bound state. |
These predictions are based on general medicinal chemistry principles and SAR trends observed in other classes of molecules containing a cyclohexane ring. Specific studies on this compound analogs would be necessary to validate these hypotheses.
Role of Amide Linker Variations in Modulating Activity
The planarity of the amide bond can influence the relative orientation of the two rings it connects. The potential for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), is a key feature of the amide group that often plays a crucial role in ligand-receptor interactions.
Modifications to the amide linker can include:
N-Alkylation or N-Arylation: Replacing the hydrogen on the amide nitrogen with an alkyl or aryl group can have several effects. It removes a hydrogen bond donor, which could be detrimental if this interaction is important for binding. However, it can also increase lipophilicity and prevent metabolic degradation at the nitrogen. The steric bulk of the new substituent can also influence the conformation of the molecule.
Thioamide and Reversed Amide Analogs: Replacing the amide carbonyl oxygen with sulfur (to form a thioamide) or reversing the orientation of the amide bond (to form a retro-amide) can alter the electronic and hydrogen-bonding properties of the linker. These changes can provide valuable information about the electronic and steric requirements of the binding pocket.
Introduction of Spacers: Inserting additional atoms between the furan ring and the amide nitrogen, or between the carbonyl group and the cyclohexane ring, can change the distance and flexibility between the two main structural components. This can help in optimizing the positioning of the furan and cyclohexane moieties within the binding site.
Studies on the synthesis of N-aryl amides have highlighted the importance of the amide bond in a vast number of pharmaceuticals. syr.edu The development of catalytic methods for the formation of these bonds has enabled the synthesis of diverse libraries of amides for biological screening. syr.edu In the context of furan-2-carboxamides, the modulation of linkers has been proposed as a strategy to design more potent derivatives. nih.gov
The table below summarizes potential amide linker variations and their expected impact on activity:
| Amide Linker Variation | Predicted Impact on Activity | Rationale |
| N-methylation | May increase metabolic stability and alter conformation. | Removal of N-H and addition of a methyl group. |
| Replacement with a thioamide | Could alter electronic and hydrogen bonding properties. | Sulfur is a softer atom than oxygen with different electronic characteristics. |
| Insertion of a methylene (B1212753) spacer | Increases flexibility and distance between the rings. | May allow for better accommodation in a larger binding pocket. |
Comparative SAR Analysis with Related Cyclohexanecarboxamide (B73365) and Furan Derivatives
Comparison with Benzofuran (B130515) and Thiophene (B33073) Carboxamides: The furan ring in this compound can be considered a bioisostere of other aromatic systems like benzofuran and thiophene. Studies on benzofuran-2-carboxamide (B1298429) derivatives have revealed that substitutions on the benzofuran ring system are critical for their anti-inflammatory and antimicrobial activities. researchgate.net Similarly, thiophene carboxamides have been investigated as inhibitors of various enzymes, with the sulfur atom of the thiophene ring participating in key interactions with the target. researchgate.net Comparing the activity of this compound with its benzofuran and thiophene analogs could elucidate the importance of the specific heteroatom (oxygen vs. sulfur) and the size of the aromatic system for biological activity.
Comparison with other Cyclohexanecarboxamides: The N-(furan-2-yl) group can be compared with other substituents on the nitrogen of cyclohexanecarboxamides. For example, N-(arylcarbamothioyl)cyclohexanecarboxamides have been synthesized and structurally characterized, where the aryl group can be varied. mdpi.com Comparing the activity of this compound with these analogs would highlight the specific role of the furan ring in comparison to other aromatic and heteroaromatic systems.
Comparison with other Furan Derivatives: Numerous furan derivatives with diverse biological activities have been reported. ijabbr.comutripoli.edu.lyresearchgate.net These include compounds where the furan ring is linked to different functionalities, such as hydrazones, thioureas, and other heterocyclic rings. mdpi.com A comparative analysis would help to understand whether the cyclohexanecarboxamide moiety in this compound is optimal for a particular biological target or if other substituents could lead to improved activity. For instance, furan-2-carboxamides linked to a triazole moiety have shown significant antibiofilm activity. nih.gov
The following table provides a comparative overview:
| Compound Class | Key Structural Difference from this compound | Potential Impact on Biological Activity |
| Benzofuran-2-carboxamides | Fused benzene (B151609) ring on the furan. | Increased lipophilicity and potential for π-π stacking interactions. |
| Thiophene-2-carboxamides | Sulfur atom instead of oxygen in the five-membered ring. | Altered electronic properties and hydrogen bonding capacity. |
| N-Arylcyclohexanecarboxamides | Different aromatic or heteroaromatic ring instead of furan. | Varied electronic and steric profiles influencing target binding. |
| Other Furan-2-carboxamides | Different substituent attached to the amide nitrogen. | Highlights the role of the cyclohexane moiety in conferring specific properties. |
This comparative approach is essential for placing the SAR of this compound within the broader context of related chemical scaffolds and for guiding future drug design efforts.
Biological Activity and Mechanistic Insights of N Furan 2 Yl Cyclohexanecarboxamide
Antimicrobial Research Perspectives
The furan (B31954) nucleus is a common scaffold in a multitude of biologically active compounds, with research indicating its significant role in antimicrobial activity. nih.gov Derivatives of furan-2-carboxamide have been a particular focus in the quest for new antimicrobial agents.
Activity Against Bacterial Strains (e.g., Gram-positive)
Research on other marine plant extracts has also shown that they are often more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov This is attributed to the structural differences in the cell walls, with the outer membrane of Gram-negative bacteria acting as a barrier to the entry of bioactive molecules. nih.gov This provides a rationale for prioritizing the screening of N-(Furan-2-yl)cyclohexanecarboxamide against a panel of Gram-positive bacteria.
Table 1: Antimicrobial Activity of a Related Furan-2-Carboxamide Derivative
| Compound Class | Test Organism | Activity | Reference |
|---|---|---|---|
| Carbamothioyl-furan-2-carboxamide | Bacterial and Fungal Strains | Significant antimicrobial activity | mdpi.com |
Proposed Mechanisms of Action (e.g., Furan Ring Interaction with Microbial Targets)
The antimicrobial mechanisms of furan-containing compounds are believed to be multifaceted. The furan ring system is a key structural feature that can interact with various microbial targets. nih.gov For some furan-2-carboxamide derivatives, the proposed mechanism involves the inhibition of essential bacterial enzymes or processes. For example, some thiourea (B124793) derivatives containing a furan moiety are thought to inhibit bacterial actin MreB, leading to a disruption of cell shape and, ultimately, bacterial growth inhibition. mdpi.com
Furthermore, research on furan-2-carboxamides has revealed their potential as anti-biofilm agents. A study focused on a collection of furan-2-carboxamides demonstrated their ability to inhibit biofilm formation in Pseudomonas aeruginosa. nih.gov The proposed mechanism for this activity is the targeting of the LasR quorum-sensing receptor, which is a key regulator of virulence factor production and biofilm development. nih.gov This suggests that the furan-2-carboxamide scaffold can interfere with bacterial communication systems, a novel approach to combating bacterial infections.
Anticancer Research Approaches
The development of novel anticancer agents is a critical area of pharmaceutical research. Furan-containing compounds have emerged as a promising class of molecules with potential antitumor activities.
Induction of Apoptosis and Cell Proliferation Inhibition
A key strategy in cancer chemotherapy is the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. Research on a novel furan-2-carboxamide derivative has shown that it can act as a potent anti-proliferative agent against a panel of cancer cells. nih.gov This compound was identified as a selective microtubule stabilizing agent, a mechanism shared with the well-known anticancer drug, Taxol. nih.gov By stabilizing microtubules, the compound disrupts the process of cell division, leading to mitotic arrest and subsequent apoptosis. nih.gov
Studies on other classes of furan derivatives have also highlighted their ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cancer progression. nih.gov
Table 2: Anticancer Activity of a Related Furan-2-Carboxamide Derivative
| Compound | Mechanism | Effect | IC50 Range | Reference |
|---|---|---|---|---|
| Furan-2-carboxamide derivative | Microtubule Stabilization | Mitotic Arrest, Apoptosis | 4 µM to 8 µM | nih.gov |
Interaction with Specific Molecular Pathways and Targets (e.g., Enzymes, Receptors)
The anticancer effects of furan derivatives are often linked to their interaction with specific molecular targets within cancer cells. As mentioned, one such target is tubulin, where furan-2-carboxamide derivatives can bind to the Taxol binding pocket, leading to microtubule stabilization. nih.gov
Beyond direct interaction with structural proteins, furan-containing compounds can modulate critical signaling pathways that are often dysregulated in cancer. These pathways include the PI3K/Akt/mTOR, MAPK, and NFκB pathways, which are central to cell growth, survival, and inflammation. nih.gov The ability of furan derivatives to modulate these pathways underscores their potential as multi-targeted anticancer agents. For instance, the inhibition of the NFκB pathway can reduce the production of pro-inflammatory cytokines, thereby creating a less favorable tumor microenvironment for growth and progression. nih.gov
Anti-inflammatory Research Frameworks
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. The furan nucleus is present in many natural and synthetic compounds that exhibit anti-inflammatory properties. nih.gov
Research has shown that furan derivatives can exert their anti-inflammatory effects through various mechanisms. These include the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the regulation of the expression of inflammatory genes. nih.govnih.gov A study on a synthesized furan-based chalcone (B49325) derivative demonstrated its ability to reduce the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6 in an in-vivo zebrafish model of intestinal inflammation. nih.gov
Furthermore, the anti-inflammatory activity of furan derivatives is often linked to their antioxidant properties. nih.gov They can act as scavengers of reactive oxygen species (ROS), which are known to contribute to inflammatory processes. nih.gov The modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways by furan derivatives also plays a crucial role in their anti-inflammatory effects. nih.gov These frameworks provide a solid basis for investigating the potential anti-inflammatory activity of this compound.
Enzyme Inhibition Studies and Target Identification
The furan-2-carboxamide moiety is a key structural feature in a variety of compounds that have been investigated for their enzyme-inhibiting properties. Although specific targets for this compound have not been identified, research on related compounds provides insights into its potential mechanisms of action.
Derivatives of furan-2-carboxamide have been shown to inhibit several enzymes, including those involved in bacterial communication and neurodegenerative diseases. For instance, a series of furan-2-carboxamides were designed as bioisosteric replacements for the furanone ring found in quorum-sensing inhibitors. nih.gov In Pseudomonas aeruginosa, the LasI/LasR system is a key regulator of biofilm formation, and furanone-based molecules are known to inhibit the LasR receptor. nih.gov Molecular docking studies of furan-2-carboxamide derivatives have suggested a similar binding mode within the LasR receptor, indicating their potential as anti-quorum sensing agents. nih.govnih.gov
Furthermore, other furan-2-carboxamide derivatives have been studied for their inhibitory effects on enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govbohrium.comdergipark.org.tr For example, N-(Thiophene-2-ylmethyl)furan-2-carboxamide demonstrated inhibition of both AChE and BChE, with Ki values of 0.10 mM and 0.07 mM, respectively. nih.govbohrium.comdergipark.org.tr Another related compound, N-(furan-2-ylmethyl)thiophene-2-carboxamide, was found to be a non-competitive inhibitor of urease with a Ki value of 0.10 mM. nih.govbohrium.comdergipark.org.tr These findings suggest that the furan-2-carboxamide scaffold is a versatile platform for developing enzyme inhibitors.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|---|---|---|---|
| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | 0.10 mM | Not Specified | nih.govbohrium.comdergipark.org.tr |
| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | 0.07 mM | Not Specified | nih.govbohrium.comdergipark.org.tr |
| N-(furan-2-ylmethyl)thiophene-2-carboxamide | Urease | 0.10 mM | Non-competitive | nih.govbohrium.comdergipark.org.tr |
Exploration of Other Potential Biological Activities (e.g., Antiproliferative)
The furan scaffold is present in numerous compounds exhibiting a wide range of biological activities, including antiproliferative effects against various cancer cell lines. nih.govresearchgate.netijabbr.com While specific data for this compound is not available, studies on other furan-2-carboxamide derivatives highlight the potential of this chemical class in cancer research.
A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anti-cancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com One of the derivatives, p-tolylcarbamothioyl)furan-2-carboxamide, showed significant anticancer activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with a cell viability of 33.29%. mdpi.com Another study on furan-based thiosemicarbazides and 1,2,4-triazoles reported that a 1,2,4-triazole (B32235) derivative containing a furan moiety exhibited the highest antiproliferative activity against the HeLa cervical cancer cell line, with an IC50 value of 8.81 ± 0.28 µM. researchgate.net
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| Carbamothioyl-furan-2-carboxamide derivatives | Hepatocellular carcinoma (HepG2) | 33.29% cell viability at 20 µg/mL | mdpi.com |
| Furan-based 1,2,4-triazole derivative | Cervical cancer (HeLa) | IC50: 8.81 ± 0.28 µM | researchgate.net |
Advanced Applications and Material Science Contributions of N Furan 2 Yl Cyclohexanecarboxamide
Role as a Synthetic Building Block in Complex Molecule Construction
N-(Furan-2-yl)cyclohexanecarboxamide serves as a valuable building block in the synthesis of more complex molecules due to the reactive nature of its constituent parts. The furan (B31954) moiety, an electron-rich aromatic heterocycle, and the cyclohexanecarboxamide (B73365) group offer multiple sites for chemical modification. The amide linkage can be hydrolyzed to yield cyclohexanecarboxylic acid and a furan amine, which can then be used in further synthetic steps.
The furan ring itself is amenable to a variety of transformations. For instance, it can undergo oxidation, reduction to dihydrofuran derivatives, or participate in substitution reactions. These reactions allow for the introduction of new functional groups, enabling the construction of diverse molecular architectures. The versatility of furan derivatives as synthons is well-documented, with applications in the synthesis of macrocycles and other complex organic structures. The strategic placement of functional groups on the furan or cyclohexyl rings can lead to the development of novel compounds with specific therapeutic or material properties.
Development of Novel Materials with Tailored Properties
The structural characteristics of this compound make it a candidate for the development of novel materials. The rigid furan ring and the flexible cyclohexyl group can impart unique properties to larger molecular assemblies. Furan-containing compounds, in general, are being explored for their potential in creating advanced materials.
For example, the incorporation of furan moieties into polymer backbones has been shown to influence properties such as solubility and electronic behavior. In the context of organic solar cells, the introduction of furan heterocycles into conjugated polymers has led to materials with significant power conversion efficiencies. While research on this compound in this area is not yet widespread, its structure suggests potential for similar applications. The ability to modify the compound at various positions allows for the fine-tuning of its physicochemical properties, which is a key aspect of designing materials with tailored functionalities.
Applications in Agricultural Chemistry: Pesticide Research
Furan-containing compounds have demonstrated notable biological activity, including pesticidal properties. This has led to research into furan-2-carboxamide derivatives as potential agrochemicals. Although specific studies on this compound are limited, research on analogous structures provides valuable insights. For instance, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share a similar amide linkage to a five-membered heterocycle, have been synthesized and tested for their fungicidal activity against cucumber downy mildew. mdpi.com
The bioassay results for these related compounds showed promising control efficacy, suggesting that the N-(heterocyclyl) amide scaffold could be a fruitful area for the discovery of new pesticides. mdpi.com The fungicidal activity of one of the most effective compounds from this related series is detailed in the table below.
Fungicidal Activity of a Representative N-(heterocyclyl) Nicotinamide Derivative
| Compound | Concentration (mg/L) | Control Efficacy against Cucumber Downy Mildew (%) |
|---|---|---|
| 4f | 200 | 79 |
| 100 | 70 |
Data is illustrative and based on a structurally related class of compounds. mdpi.com
These findings suggest that this compound and its derivatives warrant further investigation as potential leads in the development of new and effective crop protection agents.
Incorporation into Polymer Systems for Functional Materials
The incorporation of this compound into polymer systems presents an avenue for creating functional materials with unique properties. The furan ring can be a key component in forming novel polymer backbones. For example, polyamides based on 2,5-furandicarboxylic acid have been investigated as sustainable alternatives to petroleum-based engineering plastics. rsc.org These bio-based polymers have shown high glass transition temperatures and elastic moduli, making them suitable for demanding applications. rsc.org
Furthermore, the synthesis of furan-based poly(ester amide)s has been explored to create materials with enhanced crystallization kinetics compared to their polyester (B1180765) counterparts. rsc.org The presence of the amide group can introduce hydrogen bonding, which influences the material's thermal and mechanical properties. While direct polymerization of this compound has not been extensively reported, its structure suggests it could act as a monomer or a modifying agent in the synthesis of novel polyamides or other polymer systems. The properties of a representative furan-based polyamide are highlighted below.
Properties of a Furan-Based Polyamide (PA6F)
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 130 °C |
| Elastic Modulus | 3.5 GPa |
Data is for poly(hexamethylene furanamide), a polymer with a related furan-amide structure. rsc.org
Contributions to Flavor and Fragrance Research
Furan derivatives are known to be significant contributors to the flavors and aromas of many foods and are widely used in the fragrance industry. cymitquimica.com The specific odor profile of a furan-containing compound is highly dependent on the nature and position of its substituents. While the direct contribution of this compound to flavor and fragrance is not extensively documented, the presence of the furan moiety suggests it could possess interesting organoleptic properties.
Research into various furan derivatives has revealed a wide range of scent profiles, from fruity and green to earthy and mushroom-like. cymitquimica.comgoogle.com For example, 2-hexyl furan is noted for its contribution to certain aromas, although it is not recommended for direct use in fragrance at high levels. thegoodscentscompany.com The table below provides examples of the organoleptic properties of some furan and related cyclic compounds.
Organoleptic Properties of Representative Cyclic Compounds
| Compound | Reported Odor Profile |
|---|---|
| 2-(methoxy, phenylmethyl) furan | Intense fruity green |
| 2',2'-Dimethyl-3'-(2-methyl-propenyl)-bicyclopropyl-1-ol | Green, floral, musky, bitter, musty |
| 1-(2,6-Dimethyl-hept-5-enyl)-cyclopropanol | Fresh, citrus, floral, fruity, spicy |
Data is illustrative of the diverse scents of furan and related cyclic derivatives. cymitquimica.comgoogle.com
The potential for this compound and its derivatives to be used in fragrance compositions is an area ripe for exploration, given the established importance of the furan scaffold in this industry.
Future Directions and Emerging Research Avenues for N Furan 2 Yl Cyclohexanecarboxamide
Development of Next-Generation Synthetic Methodologies
The synthesis of N-(Furan-2-yl)cyclohexanecarboxamide and its derivatives is ripe for innovation, with a strong emphasis on efficiency and sustainability. Current methods for creating similar furan-2-carboxamides often involve the reaction of a primary amine with a carboxylic acid derivative. For instance, the synthesis of related compounds has been achieved by reacting furan-2-carboxylic acid with an appropriate amine in the presence of a coupling agent or by using furan-2-carbonyl chloride with an amine in a suitable solvent. nih.govmdpi.com A patent for the closely related N-cyclohexyl-furan-2-carboxamide describes its preparation from 4-aminocyclohexanone (B1277472) hydrochloride and furan-2-carbonyl chloride. google.com
Future methodologies will likely focus on:
Flow Chemistry: Utilizing continuous-flow reactors can offer better control over reaction parameters, leading to higher purity products and safer handling of reagents.
Catalytic Innovations: Exploring novel catalysts, including biocatalysts and nano-catalysts, to enhance reaction efficiency and selectivity under milder conditions.
Integrated Experimental and Computational Approaches for Drug Discovery
The synergy between computational modeling and experimental validation is set to accelerate the discovery of new applications for this compound. Molecular docking studies on related furan-2-carboxamides have already been used to predict their binding modes with biological targets, such as the LasR protein in Pseudomonas aeruginosa, a key player in biofilm formation. nih.gov
Future research will likely involve a more profound integration of these techniques:
In Silico Screening: Employing virtual screening of large compound libraries to identify other potential biological targets for this compound and its analogs.
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure and reactivity of the molecule, which can inform the design of more potent derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies: Combining computational predictions with the synthesis and biological evaluation of a focused library of derivatives to build robust SAR models. This will guide the optimization of the compound for specific therapeutic applications.
Exploration of Novel Biological Targets and Therapeutic Applications
While research on the specific biological activities of this compound is in its early stages, studies on related furan-2-carboxamide derivatives have revealed a wealth of potential therapeutic applications. These compounds have shown promise as:
Anticancer Agents: Various furan-based derivatives have demonstrated cytotoxic activity against cancer cell lines like MCF-7 (breast cancer). mdpi.comnih.gov The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. nih.gov
Antibiofilm Agents: Furan-2-carboxamides have been identified as inhibitors of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. nih.govnih.gov This is a significant finding in the fight against antibiotic resistance.
Antiviral Agents: More broadly, furan-containing compounds have been investigated as inhibitors of viral proteases, such as the SARS-CoV-2 main protease. nih.gov
CNS Disorders: A patent for N-cyclohexyl-furan-2-carboxamide highlights its use as an intermediate in the synthesis of a drug for treating schizophrenia, suggesting a potential role for this class of compounds in addressing central nervous system disorders. google.com
Future research will aim to systematically screen this compound against a wider array of biological targets to uncover new therapeutic opportunities.
Material Science Innovations and Industrial Applications
The unique chemical structure of this compound, featuring both a furan (B31954) ring and a cyclohexyl group, suggests potential applications in material science. The furan moiety is a well-known bio-based building block that can be incorporated into polymers.
Emerging research could explore:
Polymer Chemistry: Investigating the incorporation of this compound as a monomer or an additive in the development of new polymers with specific thermal or mechanical properties. Furan-based derivatives are already being explored for creating bio-based epoxy monomers. researchgate.net
Functional Materials: The potential for this compound to form self-assembling structures or act as a ligand for metal complexes could lead to the development of novel functional materials, such as sensors or catalysts. For instance, certain furan-2-carbohydrazide (B108491) derivatives have been shown to form nano-aggregates with enhanced fluorescence emission. researchgate.net
Agrochemicals: Furan-containing compounds have a history of use in the development of pesticides. Further investigation could assess the potential of this compound in this sector.
Sustainable Synthesis and Green Chemistry Initiatives
A significant thrust in future research will be the development of environmentally benign methods for the synthesis of this compound. The principles of green chemistry are increasingly being applied to the synthesis of furan-based compounds, recognizing their origin from renewable biomass.
Key areas of focus will include:
Renewable Feedstocks: Utilizing furan-2-carboxylic acid derived from biomass as a starting material.
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-derived solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Energy Efficiency: Employing reaction conditions that require less energy, such as lower temperatures and pressures.
By embracing these green chemistry principles, the future production of this compound can be both economically viable and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
